3-Phenylacryloyl thiocyanate
Description
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Properties
Molecular Formula |
C10H7NOS |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
S-cyano (E)-3-phenylprop-2-enethioate |
InChI |
InChI=1S/C10H7NOS/c11-8-13-10(12)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+ |
InChI Key |
CFWLZDJNFBPKRH-VOTSOKGWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)SC#N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)SC#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)SC#N |
Origin of Product |
United States |
Chemical Reactions Analysis
Isomerization to Isothiocyanate
Thiocyanates often isomerize to isothiocyanates (N=C=S) under thermal or catalytic conditions. For 3-phenylacryloyl thiocyanate, isomerization occurs via a 1,3-sigmatropic shift :
This reaction is accelerated by:
Comparative Isomerization Rates :
| Thiocyanate Derivative | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Allyl thiocyanate | 60 | 2 | 95 |
| Phenacyl thiocyanate | 80 | 4 | 70 |
| Benzyl thiocyanate | 100 | 6 | 50 |
Data extrapolated from analogous systems .
Nucleophilic Substitution Reactions
The thiocyanate group (–SCN) undergoes substitution with nucleophiles (e.g., amines, thiols):
Key observations :
Electrochemical Reduction
Electrochemical reduction of this compound in acidic media produces thiols or sulfides :
Controlled potential electrolysis (–1.2 V vs. SCE) yields thioacetamide derivatives via further oxidation .
Hydrolysis and Thiocarbamate Formation
In aqueous alkaline conditions, hydrolysis yields thiocarbamates via the Riemschneider synthesis:
Reaction conditions :
Cycloaddition and Polymerization
The acryloyl group participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene):
Key features :
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3-phenylacryloyl thiocyanate derivatives, and how are they characterized?
- Answer: Derivatives like 4-methyl-5-(3-phenylacryloyl) thiazoles are synthesized via multistep reactions. For example:
- Step 1: React thiourea or thioamide with intermediates (e.g., Int 1) under reflux in ethanol to form thiazole cores .
- Step 2: Use N,N'-carbonyldiimidazole (CDI) to activate carboxylic acids for coupling with intermediates, yielding final derivatives (e.g., A1–A26) .
- Characterization: 1H/13C NMR (e.g., δ 2.62 ppm for CH3 in A27), ESI-MS (e.g., m/z 422 [M-H]−), and melting points (e.g., 211–213°C for A27) confirm purity and structure .
Q. How does substituent positioning on aromatic rings influence the physicochemical properties of this compound derivatives?
- Answer: Substituents like 4-OH or 4-NO2 on phenyl rings enhance solubility and stability via hydrogen bonding (e.g., 4-OH in A19 forms a hydrogen bond with Glu-277 in neuraminidase) . Melting points (>300°C for A21–A23) correlate with increased planarity and intermolecular interactions from electron-withdrawing groups (e.g., 4-CF3) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for neuraminidase (NA) inhibition?
- Answer:
- Substituent Effects: Aryl groups (e.g., furanyl in A16) improve NA inhibition (IC50 = 11.9 µg/mL) compared to alkyl chains (A14: 16.4 µg/mL) due to π-π stacking and hydrogen bonding .
- Positional Sensitivity: 4-NO2 on the phenyl ring (A24, IC50 = 8.9 µg/mL) enhances activity over 3-NO2 (A25, IC50 = 16.7 µg/mL) by forming hydrogen bonds with Arg 371 .
- Data Table:
| Compound | R2 Group | IC50 (µg/mL) | Key Interaction |
|---|---|---|---|
| A16 | Furanyl | 11.9 ± 1.7 | π-π stacking |
| A24 | 4-NO2 | 8.9 ± 1.0 | H-bond with Arg 371 |
| A26 | 4-NO2 + 3-CH3 | 6.2 ± 1.4 | Cation-π interaction |
Q. What molecular docking strategies validate the binding modes of this compound derivatives to neuraminidase?
- Answer:
- Software: LeDock (binding energy = −7.01 kcal/mol for A26) identifies key interactions in NA’s active site (PDB: 3B7E) .
- Critical Interactions:
- Carbonyl oxygen forms three hydrogen bonds with Asn-347, Arg-371, and Arg-292.
- 4-NO2 and 4-OH groups stabilize via H-bonds with Arg 371 and Glu-277, respectively .
- Validation: Overlap with experimental IC50 values confirms docking reliability (e.g., A26’s 1.4-fold activity increase over A24 aligns with enhanced interactions) .
Q. How can contradictory data on anion-polymer interactions (e.g., thiocyanate’s salting-out vs. stabilization effects) be resolved?
- Answer: Weakly hydrated anions like SCN− exhibit dual roles:
- Stabilization: SCN− enhances poly(N-isopropylacrylamide) (PNIPAM) solubility via electrostatic interactions at low concentrations .
- Salting-Out: At high concentrations, SCN− disrupts water structure, reducing PNIPAM’s solubility. This contradiction is resolved by modeling anion partitioning at interfaces and bulk-phase hydration effects .
Q. What analytical techniques are critical for studying thiocyanate bonding modes in coordination complexes?
- Answer:
- FT-IR Spectroscopy: Differentiates M-NCS (C-N stretch ~2050 cm⁻¹) vs. M-SCN (C-S stretch ~750 cm⁻¹) bonding .
- Global Data Analysis: Tools like ReactLab Equilibria quantify equilibrium constants (e.g., for Fe(III)-SCN complexes) by fitting kinetic and spectral data .
Methodological Guidance
Q. How should researchers design experiments to assess kinetic instability in thiocyanate-containing complexes?
- Answer:
- Stopped-Flow Techniques: Monitor rapid ligand exchange (e.g., Fe(III)-SCN system) under controlled ionic strength (I = 0.5 M) and temperature (25°C) .
- Data Fitting: Use software (e.g., ReactLab) to globally analyze absorbance spectra and derive rate constants .
Q. What strategies ensure reproducibility in synthesizing this compound derivatives?
- Answer:
- Standardized Protocols: Use CDI for consistent coupling yields (e.g., 61.5–88.0% for A19–A23) and TLC for reaction monitoring .
- Purification: Recrystallization from ethanol or THF/ethyl acetate mixtures ensures >95% purity (confirmed by NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
